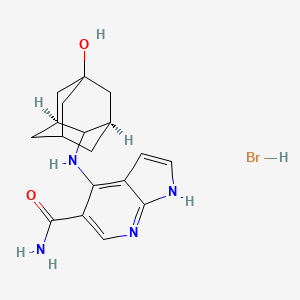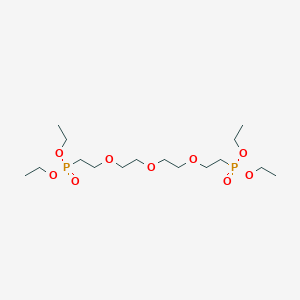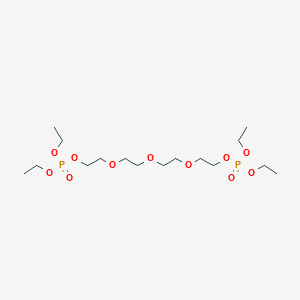
PF-06273340
Übersicht
Beschreibung
PF-06273340 ist ein potenter und selektiver Inhibitor der Tropomyosin-Rezeptor-Kinase-Familie, zu der die Tropomyosin-Rezeptor-Kinase A, die Tropomyosin-Rezeptor-Kinase B und die Tropomyosin-Rezeptor-Kinase C gehören. Diese Verbindung ist peripher begrenzt, d. h. sie dringt nicht signifikant in das Gehirn ein, was sie zu einem vielversprechenden Kandidaten für die Behandlung von chronischen Schmerzen ohne Nebenwirkungen auf das zentrale Nervensystem macht .
Wissenschaftliche Forschungsanwendungen
PF-06273340 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Mitgliedern der Tropomyosin-Rezeptor-Kinase-Familie und ihre Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: this compound wird in der Forschung eingesetzt, um die Signalwege zu verstehen, die von Tropomyosin-Rezeptor-Kinasen vermittelt werden, und deren Beteiligung an Schmerzen und anderen physiologischen Reaktionen.
Medizin: Die Verbindung wird auf ihr Potenzial untersucht, chronische Schmerzsyndrome ohne Nebenwirkungen auf das zentrale Nervensystem zu behandeln, was sie zu einem wertvollen Kandidaten für Schmerztherapieformen macht
Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf die Tropomyosin-Rezeptor-Kinase-Familie abzielen und so zur Weiterentwicklung der Schmerztherapie beitragen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Aktivität der Tropomyosin-Rezeptor-Kinase-Familie hemmt. Diese Kinasen sind an den Signalwegen von Neurotrophinen wie dem Nervenwachstumsfaktor, dem brain-derived neurotrophic factor und dem Neurotrophin 3 beteiligt. Durch die Hemmung dieser Kinasen kann this compound die Schmerzsignalwege modulieren und so die Schmerzempfindung reduzieren, ohne das zentrale Nervensystem zu beeinflussen .
Wirkmechanismus
Target of Action
PF-06273340 is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor . The primary targets of this compound are the Trk receptors A, B, and C . These receptors are part of the neurotrophin family of growth factors, which includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4) . These growth factors play crucial roles in the physiology of chronic pain .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of the Trk receptors . This inhibition disrupts the signaling of the neurotrophins, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by this compound involve the signaling of the neurotrophins through the Trk receptors . Neurotrophins signal through the Trk family of tyrosine kinase receptors, where NGF signals preferentially through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC . By inhibiting these receptors, this compound disrupts these signaling pathways .
Pharmacokinetics
It has a low metabolic turnover in human liver microsomes and hepatocytes and is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), indicating that it may have moderate passive permeability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain. It has been shown to exhibit efficacy in a rodent model of inflammatory pain . The compound’s inhibition of Trk receptors disrupts the signaling of neurotrophins, which are implicated in the modulation of pain .
Action Environment
It is known that the compound is peripherally restricted , suggesting that its action may be influenced by factors in the peripheral nervous system
Biochemische Analyse
Biochemical Properties
PF-06273340 interacts with the tropomyosin-related kinase (Trk) family of tyrosine kinase receptors . It has shown inhibitory effects on TrkA, TrkB, and TrkC with IC50 values of 6 nM, 4 nM, and 3 nM respectively . The compound is selective for Trk over a panel of ion channels, receptors, and other enzymes .
Cellular Effects
This compound has been shown to reduce pain in nonclinical models . It is known to influence cell function by inhibiting Trk signaling, which is implicated in the physiology of chronic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is linked to its inhibitory action on Trk receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the extracellular domain of Trk receptors, thereby inhibiting their interactions with neurotrophins . This inhibition disrupts Trk signaling, leading to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated efficacy in a rodent model of inflammatory pain
Dosage Effects in Animal Models
In animal models, this compound has shown analgesic effects
Metabolic Pathways
This compound is known to have a low metabolic turnover in human liver microsomes and hepatocytes
Transport and Distribution
This compound is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), suggesting a role in its transport and distribution within cells and tissues .
Subcellular Localization
Given that it is a brain penetrant , it can be inferred that it is able to cross the blood-brain barrier and exert its effects within the central nervous system.
Vorbereitungsmethoden
Die Synthese von PF-06273340 umfasst mehrere Schlüsselschritte, darunter die Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Die Syntheseroute umfasst typischerweise:
Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die von kommerziell erhältlichen Vorstufen ausgehen.
Funktionalisierung: Die Einführung der Amino-, Hydroxy- und anderer funktioneller Gruppen erfolgt unter Verwendung standardmäßiger organischer Synthesetechniken wie nukleophiler Substitution, Amidkupplung und selektiver Chlorierung
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Optimierung dieser Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit sowie eine Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
PF-06273340 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern, was möglicherweise seine Aktivität und Selektivität beeinflusst.
Substitutionsreaktionen: Nukleophile Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen am Pyrrolo[2,3-d]pyrimidin-Kern einzuführen oder zu modifizieren.
Amidkupplung: Diese Reaktion wird verwendet, um die Amidbindung zwischen dem Pyrrolo[2,3-d]pyrimidin-Kern und der Pyridineacetamid-Einheit zu bilden
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
PF-06273340 ist einzigartig in seiner hohen Selektivität und peripheren Begrenzung im Vergleich zu anderen Inhibitoren der Tropomyosin-Rezeptor-Kinase. Ähnliche Verbindungen umfassen:
ANA-12: Ein selektiver Inhibitor der Tropomyosin-Rezeptor-Kinase B, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
GSK1838705A: Ein weiterer Inhibitor der Tropomyosin-Rezeptor-Kinase mit breiterer Kinase-Selektivität.
Cyclotraxin-B: Ein selektiver Inhibitor der Tropomyosin-Rezeptor-Kinase B mit unterschiedlichen therapeutischen Anwendungen.
This compound zeichnet sich durch seine potente Hemmung aller drei Mitglieder der Tropomyosin-Rezeptor-Kinase-Familie und seine begrenzte Gehirndurchlässigkeit aus, was es zu einem vielversprechenden Kandidaten für die Behandlung peripherer Schmerzsyndrome macht .
Eigenschaften
IUPAC Name |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWZDNVMQQBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402438-74-7 | |
| Record name | PF-06273340 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06273340 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06273340 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)

![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)









